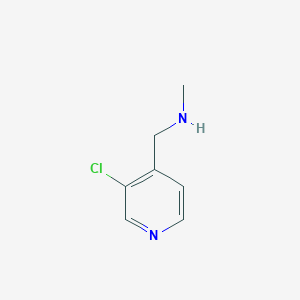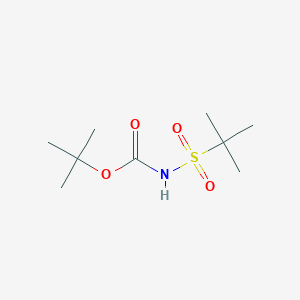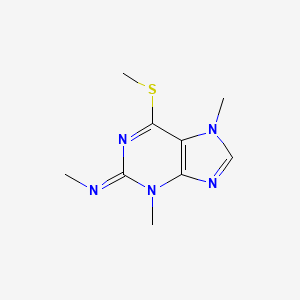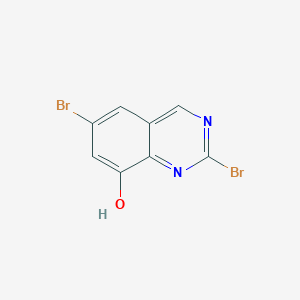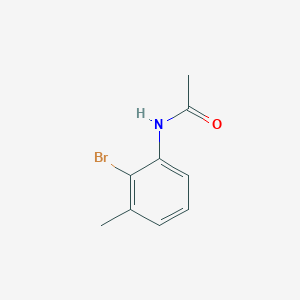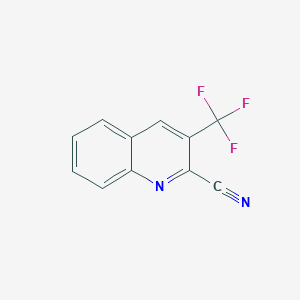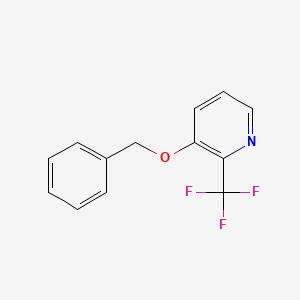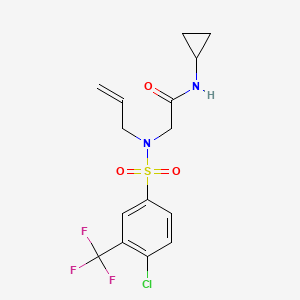
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including an allyl group, a chloro group, a trifluoromethyl group, and a cyclopropylacetamide moiety, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the allyl group: The sulfonamide intermediate is then reacted with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group.
Cyclopropylacetamide formation: The final step involves the reaction of the allyl-substituted sulfonamide with cyclopropylacetyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Epoxide or aldehyde: from oxidation of the allyl group.
Amine: from reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution of the chloro group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide moiety.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide would depend on its specific application. In a biological context, it may inhibit enzymes or interfere with cellular processes by binding to specific molecular targets. The presence of the sulfonamide group suggests potential inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
相似化合物的比较
Similar Compounds
N-Allyl-4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the cyclopropylacetamide moiety.
N-Cyclopropyl-4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the allyl group.
N-Allyl-4-chloro-3-(trifluoromethyl)phenylacetamide: Lacks the sulfonamide group.
Uniqueness
The unique combination of functional groups in 2-((N-Allyl-4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)-N-cyclopropylacetamide may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the sulfonamide and cyclopropylacetamide moieties may enhance its potential as a versatile compound in various applications.
属性
分子式 |
C15H16ClF3N2O3S |
|---|---|
分子量 |
396.8 g/mol |
IUPAC 名称 |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-prop-2-enylamino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H16ClF3N2O3S/c1-2-7-21(9-14(22)20-10-3-4-10)25(23,24)11-5-6-13(16)12(8-11)15(17,18)19/h2,5-6,8,10H,1,3-4,7,9H2,(H,20,22) |
InChI 键 |
LQPXWJNULPQLBT-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


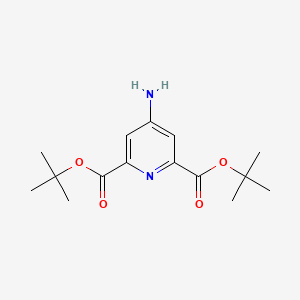
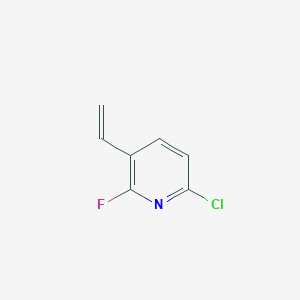
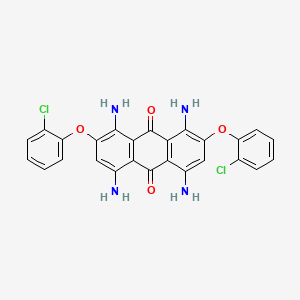
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
